

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroeicosane

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Compound of Interest

Compound Name: 1-Chloroeicosane

Cat. No.: B1581961

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Introduction: The Significance of 1-Chloroeicosane in Advanced Scientific Research

1-Chloroeicosane ($C_{20}H_{41}Cl$) is a long-chain monochlorinated alkane that serves as a pivotal molecule in various fields of advanced research, particularly in drug development and material science. Its unique structure, characterized by a twenty-carbon aliphatic chain and a terminal chlorine atom, imparts specific physicochemical properties that make it a valuable building block and analytical standard. In the pharmaceutical industry, the lipophilic nature of the eicosyl chain combined with the reactive chloro group allows for its use in the synthesis of novel drug delivery systems, such as liposomes and nanoparticles.^{[1][2]} The long alkyl chain can be integrated into lipid bilayers, serving as an anchor for targeting ligands or modifying the pharmacokinetic profile of a therapeutic agent.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **1-Chloroeicosane**, detailing the authoritative experimental methodologies for their determination and discussing the implications of these properties for its application.

Core Molecular and Physical Properties

A foundational understanding of **1-Chloroeicosane** begins with its fundamental molecular and physical characteristics. These properties are crucial for its handling, application, and the prediction of its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₂₀ H ₄₁ Cl	[3][4]
Molecular Weight	316.99 g/mol	[3][4]
CAS Number	42217-02-7	[3][4]
Appearance	Solid at room temperature	[5]
Synonyms	Eicosyl Chloride, 1-Chloroicosane	[4][5]

Table 1: Fundamental Identifiers and Physical State of **1-Chloroeicosane**.

Thermal Properties: Melting and Boiling Points

The phase transition temperatures of **1-Chloroeicosane** are critical parameters that dictate its state under various experimental and processing conditions. As a long-chain aliphatic compound, it exists as a waxy solid at standard temperature and pressure.

Melting Point

The melting point of a waxy solid like **1-Chloroeicosane** is best determined using Differential Scanning Calorimetry (DSC), which provides a highly accurate and reproducible measurement of the temperature at which the substance transitions from a solid to a liquid phase.

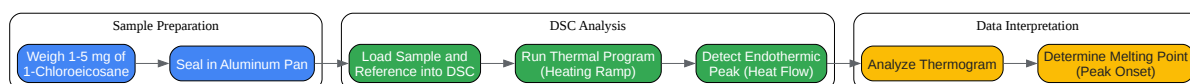
Predicted Melting Point: 345.08 K (71.93 °C)[6]

It is important to note that this value is based on the Joback Method of prediction and experimental verification is recommended for critical applications.[6]

The rationale for using DSC lies in its ability to detect the heat flow associated with phase transitions. As the sample is heated at a controlled rate, an endothermic event (heat absorption) is observed at the melting point, which is recorded as a peak in the DSC thermogram.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) of **1-Chloroeicosane** is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The DSC instrument is calibrated using certified standards (e.g., indium). A controlled atmosphere is established, typically with a slow purge of an inert gas like nitrogen.
- **Thermal Program:**
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
 - Hold the sample at the high temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature.
- **Data Analysis:** The melting point is determined from the onset temperature of the endothermic peak in the heating curve of the thermogram.



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Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

Due to its high molecular weight, **1-Chloroeicosane** has a high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, its boiling point is typically determined

under reduced pressure.

Predicted Normal Boiling Point: 694.43 K (421.28 °C)[6]

This predicted value from the Joback Method highlights the high temperature required for boiling at atmospheric pressure.[6] Experimental determination would necessitate vacuum distillation.

The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid, and it can be adapted for use under reduced pressure. The principle is based on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Methodology:

- **Sample Preparation:** A small amount of **1-Chloroeicosane** is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- **Apparatus Setup:** The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus can be connected to a vacuum source to measure the boiling point at a specific reduced pressure.
- **Heating and Observation:** The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Boiling Point Determination:** The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

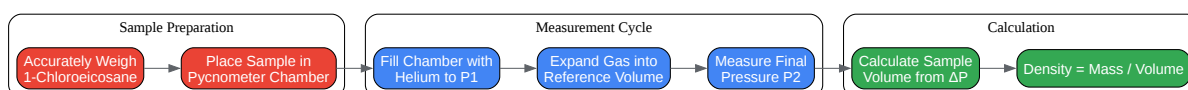
Density

The density of **1-Chloroeicosane** in its solid state is an important parameter for packaging, storage, and formulation development. Gas pycnometry is the preferred method for determining the true density of a solid powder, as it excludes the volume of inter-particle voids.

This technique relies on Archimedes' principle of fluid displacement, using an inert gas like helium to measure the volume of the solid material.

Methodology:

- Sample Preparation: An accurately weighed sample of **1-Chloroeicosane** is placed in the sample chamber of the gas pycnometer.
- Measurement Cycle:
 - The sample chamber is sealed and filled with helium gas to a specific pressure.
 - The gas is then expanded into a second chamber of a known volume.
 - The pressure drop is measured, which allows for the calculation of the volume of the gas displaced by the solid sample.
- Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.



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Caption: Workflow for Density Determination using Gas Pycnometry.

Solubility Profile

The solubility of **1-Chloroeicosane** is a critical factor in its application, particularly in drug formulation and organic synthesis. Following the principle of "like dissolves like," its long, nonpolar alkyl chain dictates its solubility behavior.

General Solubility:

- Water: Practically insoluble due to its hydrophobic nature.[\[7\]](#)
- Nonpolar Organic Solvents: Expected to be soluble in solvents such as hexane, toluene, and chloroform.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Polar Organic Solvents: Sparingly soluble in polar solvents like ethanol.[\[10\]](#)

The cloud point method is a visual technique used to determine the saturation solubility of a solid in a solvent at different temperatures.

Methodology:

- Preparation of Solutions: A series of solutions with known concentrations of **1-Chloroeicosane** in the desired solvent are prepared in sealed, transparent vials.
- Dissolution: The vials are heated in a controlled-temperature bath until the solid is completely dissolved.
- Cooling and Observation: The clear solutions are then cooled slowly while being stirred.
- Cloud Point Determination: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point. This temperature corresponds to the saturation solubility for that specific concentration.
- Solubility Curve: By repeating this process for different concentrations, a solubility curve can be generated.

Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. For **1-Chloroeicosane**, this property would be measured in its molten state.

While specific experimental data for **1-Chloroeicosane** is not readily available, it can be measured using a standard refractometer on a molten sample. The value is expected to be in a similar range to other long-chain alkanes.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of **1-Chloroeicosane**.

- Infrared (IR) Spectrum: The IR spectrum of **1-Chloroeicosane** would be characterized by strong C-H stretching vibrations around 2850-2960 cm^{-1} and a C-Cl stretching vibration typically in the range of 600-800 cm^{-1} .[\[11\]](#)
- Mass Spectrum (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for **1-Chloroeicosane**.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show a complex series of signals for the methylene protons of the alkyl chain and a distinct triplet for the protons on the carbon adjacent to the chlorine atom.
 - ^{13}C NMR: Would display a series of signals for the carbon atoms of the eicosyl chain, with the carbon bonded to the chlorine atom being significantly downfield.

Conclusion

1-Chloroeicosane possesses a distinct set of physicochemical properties that are a direct consequence of its long aliphatic chain and terminal chloro group. Its solid nature at room temperature, high boiling point, and solubility in nonpolar organic solvents are key considerations for its handling and application. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its properties, ensuring reliable data for researchers and drug development professionals. A thorough understanding of these characteristics is paramount for leveraging the full potential of **1-Chloroeicosane** in the synthesis of advanced materials and novel therapeutic delivery systems.

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References

- 1. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloroeicosane [webbook.nist.gov]
- 4. Chloroicosane | C₂₀H₄₁Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. chemeo.com [chemeo.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1-Chloroeicosane [webbook.nist.gov]
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